molecular formula C18H18ClNO4S B1682211 Methyl 2-(2-acetoxy-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-chlorophenyl)acetate CAS No. 1314081-53-2

Methyl 2-(2-acetoxy-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-chlorophenyl)acetate

Cat. No. B1682211
CAS RN: 1314081-53-2
M. Wt: 379.9 g/mol
InChI Key: GNHHCBSBCDGWND-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vicagrel is a novel antiplatelet prodrug designed to overcome the residual high platelet reactivity of clopidogrel induced by inactive metabolism and cytochrome P450 2C19 polymorphisms. It provides favorable antiplatelet inhibition in healthy volunteers and is undergoing clinical trials for the treatment of acute coronary syndromes .

Scientific Research Applications

Vicagrel is primarily used in the field of medicine, particularly for its antiplatelet effects. It is designed to inhibit platelet activation and aggregation, making it useful in the treatment of acute coronary syndromes and other cardiovascular diseases. Studies have shown that vicagrel exhibits a favorable safety profile and excellent antiplatelet activity. It is less influenced by cytochrome P450 2C19 metabolic phenotypes and carboxylesterase 1 and 2 genetic polymorphisms compared to clopidogrel .

Preparation Methods

Vicagrel is synthesized based on the preparation of methyl (2S)-2-(2-oxy-7,7a-dihydrothieno[3,2-c]pyridine-5(2H,4H,6H)-yl)-2-(2-chlorophenyl)acetate. The synthetic route involves the reaction of a racemic compound of formula II with a compound of formula III or a salt thereof in the presence of a base to provide a racemic compound of formula IV. The base used can be potassium carbonate, sodium carbonate, potassium hydrogencarbonate, sodium hydrogencarbonate, triethylamine, diisopropylethylamine, or 1,8-diazacyclo[5,4,0]undec-7-ene .

Chemical Reactions Analysis

Vicagrel undergoes various chemical reactions, including hydrolysis and oxidation. The most important metabolic spot of vicagrel is on the thiophene ring. In plasma pretreated with a derivatization reagent, M9-2, a methylated metabolite after thiophene ring opening, is the predominant drug-related component. M4, a mono-oxidation metabolite upon ring-opening, is the most abundant metabolite in urine, followed by M3-1. In feces, M21 is the major metabolite .

Mechanism of Action

Vicagrel is an irreversible P2Y12 receptor inhibitor. It is hydrolyzed to its active metabolite, which inhibits the P2Y12 receptor on the platelet surface. This prevents adenosine diphosphate-mediated activation of the GPIIb/IIIa receptor complex, thereby reducing platelet aggregation. The mechanism of action addresses the concern of “clopidogrel resistance” by utilizing the same active metabolite as clopidogrel .

Comparison with Similar Compounds

Vicagrel is similar to clopidogrel and prasugrel, which are also thienopyridine antiplatelet agents. vicagrel has certain advantages over clopidogrel, such as being less affected by cytochrome P450 2C19 polymorphisms and having a more rapid and direct hydrolysis to its active metabolite via carboxylesterases. This makes vicagrel a potentially more effective option for patients with cardiovascular diseases who exhibit clopidogrel resistance .

Similar Compounds::
  • Clopidogrel
  • Prasugrel
  • Ticagrelor

properties

IUPAC Name

methyl (2S)-2-(2-acetyloxy-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(2-chlorophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO4S/c1-11(21)24-16-9-12-10-20(8-7-15(12)25-16)17(18(22)23-2)13-5-3-4-6-14(13)19/h3-6,9,17H,7-8,10H2,1-2H3/t17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNHHCBSBCDGWND-KRWDZBQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=CC=C3Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC2=C(S1)CCN(C2)[C@@H](C3=CC=CC=C3Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1314081-53-2
Record name Vicagrel
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1314081532
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vicagrel
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16349
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name VICAGREL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A63K3TN0U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(2-acetoxy-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-chlorophenyl)acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(2-acetoxy-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-chlorophenyl)acetate
Reactant of Route 3
Reactant of Route 3
Methyl 2-(2-acetoxy-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-chlorophenyl)acetate
Reactant of Route 4
Reactant of Route 4
Methyl 2-(2-acetoxy-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-chlorophenyl)acetate
Reactant of Route 5
Methyl 2-(2-acetoxy-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-chlorophenyl)acetate
Reactant of Route 6
Reactant of Route 6
Methyl 2-(2-acetoxy-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-chlorophenyl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.